molecular formula C16H17NO3 B14396572 Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate CAS No. 88390-18-5

Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate

Cat. No.: B14396572
CAS No.: 88390-18-5
M. Wt: 271.31 g/mol
InChI Key: FQIFQTBTAMVOMK-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a phenylpyridine moiety, which is a combination of a phenyl group and a pyridine ring, linked to an ethyl propanoate group. The presence of the phenylpyridine structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate typically involves the esterification of 2-[(6-phenylpyridin-2-yl)oxy]propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-[(6-phenylpyridin-2-yl)oxy]propanoic acid+ethanolH2SO4ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate+water\text{2-[(6-phenylpyridin-2-yl)oxy]propanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-[(6-phenylpyridin-2-yl)oxy]propanoic acid+ethanolH2​SO4​​ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The phenylpyridine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-[(6-phenylpyridin-2-yl)oxy]propanoic acid.

    Reduction: Formation of 2-[(6-phenylpyridin-2-yl)oxy]propanol.

    Substitution: Formation of substituted phenylpyridine derivatives.

Scientific Research Applications

Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets. The phenylpyridine moiety can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Similar ester structure but lacks the pyridine ring.

    Ethyl 2-[(4-phenylpyridin-2-yl)oxy]propanoate: Similar structure with a different substitution pattern on the pyridine ring.

    Mthis compound: Similar structure with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and pyridine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

88390-18-5

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 2-(6-phenylpyridin-2-yl)oxypropanoate

InChI

InChI=1S/C16H17NO3/c1-3-19-16(18)12(2)20-15-11-7-10-14(17-15)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3

InChI Key

FQIFQTBTAMVOMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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